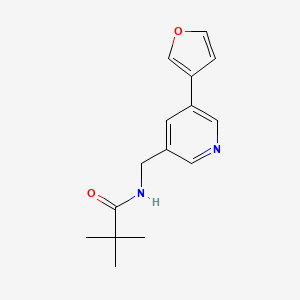

N-((5-(furan-3-yl)pyridin-3-yl)methyl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Transformations and Synthesis

- Research has explored the acid-catalyzed transformations of compounds structurally related to N-((5-(furan-3-yl)pyridin-3-yl)methyl)pivalamide, leading to the synthesis of derivatives with new fused heterocyclic systems. Such transformations highlight the compound's utility in organic synthesis and the development of new molecules with potential biological activities (Stroganova, Vasilin, & Krapivin, 2016).

Lithiation and Reactivity

- Lithiation studies of related N-(pyridin-3-ylmethyl)pivalamide derivatives have demonstrated their reactivity towards various electrophiles, resulting in substituted derivatives. This research underscores the compound's significance in synthetic chemistry for creating a wide range of functionalized molecules (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Molecular Structure Analysis

- Detailed molecular structure analysis of compounds bearing pivalamide moieties has provided insights into their conformational stability and intermolecular interactions. Such studies are essential for understanding the structural prerequisites for biological activity and designing compounds with improved efficacy (Atalay, Gerçeker, Esercİ, & Ağar, 2016).

Coordination Polymers and Catalysis

- The assembly of heterometallic coordination polymers using pivalamide derivatives has been explored for their topological diversity, sorption, and catalytic properties. Such materials have applications in gas storage, separation technologies, and as catalysts in various chemical reactions (Sotnik et al., 2015).

Bioisosteric Applications and Drug Design

- In medicinal chemistry, the exploration of furan and pyridine derivatives as bioisosteres for drug development has been significant. These studies aim to discover new therapeutic agents by modifying the molecular structure to improve selectivity, efficacy, and pharmacokinetic properties (Mathes et al., 2004).

Gene Expression Regulation

- The potential of small molecules, including those related to N-((5-(furan-3-yl)pyridin-3-yl)methyl)pivalamide, to regulate gene expression has been investigated. These compounds can specifically target DNA sequences, influencing the transcription of genes and offering a novel approach to gene therapy and the treatment of various diseases (Gottesfeld et al., 1997).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with cytochrome p450 2a6 , a key enzyme involved in drug metabolism and bioactivation of carcinogens.

Mode of Action

It’s known that the compound belongs to the class of aralkylamines , which are alkylamines where the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group

Biochemical Pathways

Compounds with similar structures have been found to have diverse biological activities, suggesting that they may affect multiple pathways .

Result of Action

Similar compounds have shown diverse biological activities, suggesting that the compound may have multiple effects at the molecular and cellular level .

Propiedades

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-15(2,3)14(18)17-8-11-6-13(9-16-7-11)12-4-5-19-10-12/h4-7,9-10H,8H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMIXIVBMPFDQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC(=CN=C1)C2=COC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-3-yl)pyridin-3-yl)methyl)pivalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)

![2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine](/img/structure/B2353725.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)

![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)